molecular formula C10H8OS B2861352 5-Methyl-1-benzothiophene-4-carbaldehyde CAS No. 1369165-15-0

5-Methyl-1-benzothiophene-4-carbaldehyde

Cat. No.: B2861352
CAS No.: 1369165-15-0
M. Wt: 176.23
InChI Key: MNBYNVRNRVNJDV-UHFFFAOYSA-N
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Description

5-Methyl-1-benzothiophene-4-carbaldehyde: is an organic compound with the molecular formula C10H8OS . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-benzothiophene-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methylthiophene with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiophenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-1-benzothiophene-4-carbaldehyde is used as a precursor for synthesizing a wide range of heterocyclic compounds.

Biology and Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of organic electronic materials. Its electronic properties can be tailored through chemical modifications, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 5-Methyl-1-benzothiophene-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1-benzothiophene-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

5-methyl-1-benzothiophene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBYNVRNRVNJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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